Product packaging for Nickel hydrogen phosphate(Cat. No.:CAS No. 14332-34-4)

Nickel hydrogen phosphate

Cat. No.: B082387
CAS No.: 14332-34-4
M. Wt: 154.673 g/mol
InChI Key: OLYKGFYCSAJGKT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nickel hydrogen phosphate is an inorganic compound of significant interest in advanced materials science, particularly for applications in sustainable energy technologies. Its primary research value lies in its utility as a precursor and functional material in the development of efficient electrocatalysts and supercapacitor electrodes. Researchers utilize this compound and related nickel phosphides for the Hydrogen Evolution Reaction (HER), a critical process in electrochemical water splitting for green hydrogen production . Studies show that porous nanostructures of nickel phosphate, engineered through specific synthesis routes, exhibit excellent charge transfer characteristics and require lower HER overpotentials (e.g., 128 mV at 10 mA cm⁻² in alkaline conditions), alongside remarkable long-term stability . Beyond electrocatalysis, its layered and porous structural variants are actively investigated as high-performance electrode materials in hybrid energy storage devices (supercapatteries), demonstrating high specific capacity and outstanding cycling stability . The compound also serves as a versatile precursor for synthesizing various nickel phosphide phases (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄), which are themselves highly active, non-precious metal catalysts for hydrogen production . The material's activity is highly dependent on its phase, composition, morphology, and surface structure, allowing researchers to tune its properties for optimal performance . Additional applications extend to its use in base catalysis, selective hydrogenation reactions, and as a stable adsorbent material . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HNiO4P B082387 Nickel hydrogen phosphate CAS No. 14332-34-4

Properties

CAS No.

14332-34-4

Molecular Formula

HNiO4P

Molecular Weight

154.673 g/mol

IUPAC Name

hydrogen phosphate;nickel(2+)

InChI

InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2

InChI Key

OLYKGFYCSAJGKT-UHFFFAOYSA-L

SMILES

OP(=O)([O-])[O-].[Ni+2]

Canonical SMILES

[H+].[O-]P(=O)([O-])[O-].[Ni+2]

Other CAS No.

14332-34-4

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthesis and Fabrication Methodologies for Nickel Hydrogen Phosphate

Solution-Based Synthesis Techniques

Solution-based synthesis techniques are widely employed for the production of nickel hydrogen phosphate (B84403) due to their versatility in controlling particle size, morphology, and crystallinity at relatively low temperatures. These methods involve the reaction of nickel and phosphate precursors in a liquid medium.

Hydrothermal and solvothermal synthesis are prominent methods for producing crystalline nickel phosphate materials with well-defined morphologies. researchgate.netchemrevlett.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave. The ability to tune reaction parameters like temperature, time, and the type of solvent or surfactant allows for precise control over the nucleation and growth of crystals, leading to diverse morphologies.

For instance, nickel phosphate hydrate (NiPh) microplates have been successfully deposited on 3D nickel foam using a facile hydrothermal method. researchgate.netresearchgate.net The morphology of these microplates can be varied by adjusting the hydrothermal reaction time. researchgate.net Similarly, high-temperature hydrothermal synthesis at 600–650 °C has been used to prepare novel nickel-phosphate structures, including Ni₂(PO₄)(OH). acs.org

Different synthetic approaches within hydrothermal and solvothermal methods can yield a variety of crystalline nickel phosphate morphologies, such as nano-microspheres, nano-microrods, nanowires, and microflowers. researchgate.net In one solvothermal approach, an integrated Ni₂P-nanorods/Ni electrode was fabricated by the direct phosphorization of commercially available nickel foam. The choice of nickel precursor, such as NiCl₂·6H₂O, NiSO₄·6H₂O, Ni(acetate)₂·4H₂O, or Ni(NO₃)₂·6H₂O, and the solvent (e.g., methanol, ethanol, ethylene glycol) also significantly influences the resulting nickel phosphide (B1233454) phase and morphology. researchgate.net

Table 1: Hydrothermal/Solvothermal Synthesis Parameters for Nickel Phosphates

Precursors Solvent/Medium Temperature (°C) Time (h) Resulting Morphology/Phase
Nickel Salt, Hypophosphite Water - - Unsupported Ni₂P catalyst
Fe(NO₃)₃·9H₂O, Na₂HPO₄, Ni foam Water (with HCl, urea) 150 1.5 Porous film of ultrathin nanotubes
Nickel foam, Red phosphorus - - - Ni₂P-nanorods/Ni
NiCl₂·6H₂O Methanol, Ethanol, etc. - - Nickel Phosphides

Precipitation Routes

Precipitation is a straightforward and scalable method for synthesizing nickel phosphate compounds. This technique involves the reaction of soluble nickel salts with a phosphate source in a solution, leading to the formation of an insoluble nickel phosphate precipitate. The properties of the resulting material can be controlled by adjusting parameters such as pH, temperature, and reactant concentrations.

Co-precipitation is a common variation of this method, where multiple metal precursors are precipitated simultaneously to create mixed-metal phosphates. For example, nickel cobalt phosphate (NiCoP) nanoparticles have been synthesized using a co-precipitation method at various concentrations. researchgate.net The process generally involves mixing stoichiometric amounts of transition metal salts with a basic precipitating agent and a complexing agent to produce a mixed-transition metal ion precursor. whiterose.ac.uk

The synthesis of nickel hydroxide (B78521) powders, a precursor for nickel phosphates, can be achieved through homogeneous precipitation using urea. osti.gov This method allows for the formation of uniform particles. Researchers have also synthesized Ni₃(PO₄)₂ nanoparticles via a chemical precipitation approach, highlighting its utility for producing various metal phosphates. researchgate.net

Table 2: Parameters in Precipitation Synthesis of Nickel Phosphates

Nickel Precursor Phosphate Precursor Precipitating Agent pH Resulting Product
Nickel Nitrate Niobium (V) oxalate hydrate Ammonium hydroxide, Sodium hydroxide 9.0 Ni₀.₉₇Nb₀.₀₃O
Ni(CH₃COO)₂·4H₂O (NH₄)₂HPO₄ - - Ni₂P/SiO₂_A precursor
Nickel salts - Basic agent ~9.8 - 11.5 Mixed-transition metal hydroxide precursor

Electrochemical Deposition Strategies

Electrochemical deposition is a versatile technique for fabricating nickel-phosphorus (Ni-P) alloy thin films and coatings on conductive substrates. This method involves the reduction of nickel ions and a phosphorus-containing species (like hypophosphite) from an electrolyte bath onto a cathode. The composition, structure, and properties of the deposited film can be precisely controlled by manipulating the electrochemical parameters such as current density, deposition potential, bath composition, and temperature.

Ni-P alloy thin films have been prepared on copper substrates using a potentiostatic cathodic electrodeposition method from sulfate electrolyte baths with varying concentrations of sodium hypophosphite. researchgate.netosti.gov The phosphorus content in the deposit can be controlled by adjusting the concentration of sodium hypophosphite in the bath. researchgate.net The structure of the resulting alloy is highly dependent on the phosphorus concentration; polycrystalline cubic alloys are formed at low phosphorus content (< 13.5 at.%), transitioning to amorphous alloys at higher concentrations. researchgate.netosti.gov

The morphology of the deposited films also varies with composition, from spherical grains at low phosphorus content to a cauliflower-type morphology at higher concentrations. osti.gov Porous nickel films, which can be precursors for porous nickel phosphate, can also be electrodeposited using cathodic hydrogen bubbles as a dynamic template. researchgate.net The pore size and density of these films are influenced by parameters like current density and electrolyte temperature. researchgate.net

Conversion and Post-Synthesis Treatments

Conversion and post-synthesis treatments are crucial for transforming precursor materials into the desired nickel hydrogen phosphate phase or for modifying the properties of as-synthesized materials. These methods often involve thermal or chemical processes.

Low-temperature phosphatization involves the conversion of a nickel-containing precursor into a nickel phosphate or phosphide at relatively mild temperatures. This approach is advantageous for preserving nanostructures and preventing unwanted phase transitions that can occur at higher temperatures.

One such method involves the thermal decomposition of a hypophosphite precursor. An unsupported Ni₂P catalyst can be synthesized by a simple low-temperature heat treatment of a mixed precursor of nickel salt and hypophosphite. google.com This process is noted for its simplicity, avoiding the need for high pressure or complex temperature programming. google.com

Another approach is the low-temperature annealing of amorphous Ni-P alloys. Amorphous Ni-P alloys prepared via electroless plating can be annealed at temperatures as low as 200°C. researchgate.net While this treatment can induce changes in the local atomic structure and properties like microhardness and corrosion resistance, the material can retain its amorphous structure. researchgate.net Furthermore, a facile solution-based synthetic approach can be used to prepare nickel phosphide nanoparticles, where the selection of phosphorus ligands plays a crucial role in tuning the product's structure. researchgate.net

Solid-gas reactions and high-temperature annealing are effective methods for controlling the phase and crystallinity of nickel phosphate and phosphide materials. Annealing involves heating the material in a controlled atmosphere to induce phase transformations, crystallization, and grain growth.

The heat treatment of amorphous Ni-P alloys leads to the formation of crystalline structures. researchgate.net For instance, annealing Ni-P deposits can cause them to crystallize into Ni and Ni₃P phases. researchgate.netiaea.org The temperature at which crystallization occurs is dependent on the phosphorus content of the deposit. researchgate.net Typically, a maximum microhardness is achieved around 400°C, which is attributed to the crystallization of Ni and Ni₃P. researchgate.netiaea.org

The final phase composition of nickel phosphides can be carefully controlled by selecting the appropriate annealing conditions. acs.org For example, in the synthesis of Ni₂P from a Ni-P/P layer, annealing at 300°C for 1 hour was found to be optimal for forming a phase-pure Ni₂P, whereas at 400°C, Ni₂P coexisted with Ni₁₂P₅. acs.org Higher temperatures and longer annealing times generally lead to significant crystallite growth. acs.org Solid-state reactions, such as heating a nickel foil in the presence of a phosphorus source, can also be used to synthesize thick films of pure Ni₃P at temperatures of 600°C or higher. researchgate.net

Table 3: Annealing Parameters for Phase Control of Nickel Phosphides

Material Annealing Temperature (°C) Time (h) Atmosphere Resulting Phase(s)
Ni-P/P layer 300 1 N₂ Mainly pure Ni₂P phase
Ni-P/P layer 400 1-2 N₂ Ni₂P and Ni₁₂P₅
Ni-P/P layer 600 3 N₂ Ni₁₂P₅ and Ni₂P
Ni-P deposit 400 - Air Crystallized Ni and Ni₃P

Advanced Fabrication Approaches for this compound

Advanced fabrication methods are pivotal in controlling the morphology, dimensionality, and surface characteristics of this compound at the nanoscale. These techniques enable the development of materials with enhanced properties for various applications by precisely engineering their architecture.

Template-Assisted Growth of Nanostructured Nickel Hydrogen Phosphates

Template-assisted synthesis is a versatile strategy to create nanostructured nickel hydrogen phosphates with controlled and predictable morphologies. This method utilizes a pre-existing template to direct the growth of the desired material, which is subsequently removed to yield a nanostructure that is a negative replica of the template.

One prominent example involves the use of self-sacrificial templates. Monodispersed nickel-cobalt (B8461503) (Ni-Co) glycerate spheres have been employed as templates to synthesize bimetallic Ni-Co hydrogen phosphate nanotubes. researchgate.net In this process, the glycerate spheres are subjected to a two-step solvothermal method in the presence of phosphoric acid. researchgate.netelsevierpure.comresearchgate.net The hydrogen phosphate anions in the solution react with the Ni and Co metals on the surface of the glycerate spheres, leading to the growth of nanotubes that weave themselves into structures like one-dimensional microspindles or two-dimensional sheets. researchgate.net

Similarly, nickel glycerate particles have been used as sacrificial templates to create two-dimensional crumpled sheet-like architectures composed of amorphous nickel phosphate nanotubes through a phosphoric acid-assisted solvothermal method. elsevierpure.comresearchgate.net Another innovative approach uses hydrogen bubbles, formed in situ during electrochemical deposition, as dynamic templates. mdpi.com This method was used to synthesize porous nickel hydroxide (p-Ni(OH)₂) which was then converted into porous amorphous nickel phosphate (p-NiPO) via a low-temperature phosphatization process. mdpi.com

Key Parameters in Template-Assisted Synthesis of Nickel Phosphates

Template TypePrecursors/ReactantsResulting NanostructureSynthesis MethodReference
Nickel Glycerate SpheresNickel glycerate, Phosphoric acid2D crumpled sheets of amorphous nanotubesSolvothermal elsevierpure.comresearchgate.net
Ni-Co Glycerate SpheresNi-Co glycerate, Phosphoric acid1D microspindles or 2D sheets of nanotubesSolvothermal researchgate.net
In-situ Hydrogen BubblesNickel source, Electrochemical depositionPorous nanosheet/nanocluster structuresElectrochemical Deposition & Phosphatization mdpi.com

Self-Assembly and Nanoarchitecturing Techniques

Self-assembly is a process where components spontaneously organize into ordered structures. In the context of this compound, this technique has been leveraged to create complex nanoarchitectures from simpler building blocks without external direction.

A notable mechanism observed is the "peeling-self-weaving" or "self-deconstruction-self-weaving" process. researchgate.netelsevierpure.comresearchgate.net This occurs during the conversion of metal-glycerate sphere templates into this compound. Nanotubes of this compound first form on the surface of the template spheres. researchgate.net Subsequently, these nanotubes detach or "peel" from the surface and then "weave" themselves into stable, higher-order architectures, such as crumpled sheet-like structures. researchgate.netelsevierpure.com This self-assembly is driven by the minimization of surface energy and interactions between the newly formed nanotubes.

The resulting nanoarchitectures, such as the nanotube-assembled 2D crumpled sheets, exhibit unique properties. elsevierpure.comresearchgate.net These structures possess a large surface area and good interconnectivity between the constituent nanotubes. elsevierpure.comresearchgate.net This interconnected network provides numerous active sites and facilitates efficient transport and diffusion of ions, which is beneficial for electrochemical applications like supercapacitors. elsevierpure.comresearchgate.net

Atomic Layer Deposition (ALD) for Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control. aip.orgnih.gov This is achieved through sequential, self-limiting surface reactions between gaseous precursors. aip.org ALD is a powerful tool for creating high-quality nickel phosphate thin films for applications in microelectronics and energy storage.

The deposition of nickel phosphate via ALD typically involves alternating exposures of the substrate to a nickel-containing precursor, a phosphorus-containing precursor, and often an oxygen source like an oxygen plasma. researchgate.netimec-publications.be For instance, a plasma-enhanced ALD (PE-ALD) process has been developed using nickelocene (NiCp₂) as the nickel precursor and trimethyl phosphate (TMP) as the phosphorus source, in combination with an oxygen plasma. researchgate.netimec-publications.be

The properties of the deposited films are highly dependent on the process parameters. As-deposited nickel phosphate films are often amorphous. aip.orgresearchgate.netimec-publications.be However, they can be crystallized into phases like Ni₂P or crystalline Ni₃(PO₄)₂ through post-deposition annealing under specific atmospheres, such as hydrogen or helium, respectively. researchgate.netimec-publications.be The choice of precursors and reactants is crucial; for example, using non-oxygen-containing reactants like ammonia (NH₃) can be essential for depositing pure metallic nickel films, which can then be phosphatized. nih.gov

Summary of a PE-ALD Process for Nickel Phosphate

ParameterDetailsReference
Nickel PrecursorNickelocene (NiCp₂) researchgate.netimec-publications.be
Phosphorus PrecursorTrimethyl Phosphate (TMP) researchgate.netimec-publications.be
ReactantOxygen (O₂) plasma researchgate.netimec-publications.be
Deposition Temperature~300 °C researchgate.netimec-publications.be
Growth Per Cycle (GPC)~0.2 nm/cycle imec-publications.be
As-deposited Film NatureAmorphous aip.orgresearchgate.netimec-publications.be
Post-annealing OptionsAnnealing in H₂ or He atmosphere to form Ni₂P or crystalline Ni₃(PO₄)₂ researchgate.netimec-publications.be

Advanced Characterization of Nickel Hydrogen Phosphate Materials

Structural and Microstructural Elucidation

Probing the atomic arrangement and microscopic architecture of nickel hydrogen phosphate (B84403) is fundamental to controlling its synthesis and tailoring its functional properties.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction is a primary technique for identifying the crystalline phases present in nickel hydrogen phosphate materials. The diffraction pattern, a fingerprint of the material's crystal structure, allows for the determination of phase purity, crystal system, and lattice parameters.

While some synthesis routes may yield amorphous this compound, as evidenced by the absence of distinct diffraction peaks in XRD patterns and the lack of clear electron diffraction rings in selected area electron diffraction (SAED) patterns, crystalline forms are also prevalent. mdpi.com For instance, the hydrated form, nickel phosphate octahydrate (Ni₃(PO₄)₂·8H₂O), has been identified to possess a monoclinic crystal structure. wikipedia.org

Different nickel phosphate and phosphide (B1233454) compounds exhibit a range of crystal structures. For example, Ni₁₂P₅ has a tetragonal structure, while Ni₂P and Ni₅P₄ can adopt a hexagonal crystal lattice. mdpi.comsemanticscholar.org The specific crystalline phase of this compound obtained is highly dependent on the synthesis conditions.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
Nickel Phosphate Octahydrate (Ni₃(PO₄)₂·8H₂O)MonoclinicP2₁/ca = 5.8273, b = 4.6964, c = 10.1059, β = 91.138°
Ni₁₂P₅Tetragonal-a = b = 8.646, c = 5.07
Ni₂PHexagonal--
Ni₅P₄HexagonalP6₃mc-

Electron Microscopy (SEM, TEM, S/TEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and nanostructural details of this compound materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. Studies on porous nickel phosphate (p-NiPO) have revealed a distinctive crosslinked microstructure composed of nanosheets and nanoclusters. mdpi.com In the case of hydrothermally prepared Ni₃(PO₄)₂·8H₂O thin films, SEM analysis has shown that the surface morphology is influenced by the film's thickness. researchgate.net

Transmission Electron Microscopy (TEM) and Scanning/Transmission Electron Microscopy (S/TEM) offer even higher magnification, enabling the examination of internal structures and the porous nature of materials. TEM imaging of p-NiPO has confirmed the presence of abundant microporous structures, which are beneficial for applications requiring high surface area. mdpi.com High-resolution TEM (HRTEM) can provide insights into the crystallinity and lattice fringes of the material.

The morphology of nickel-based phosphates can range from nanoparticles to more complex architectures, directly impacting their electrochemical and catalytic performance. researchgate.net

MaterialMicroscopy TechniqueObserved Morphology/Nanostructure
Porous Nickel Phosphate (p-NiPO)SEMDistinct nanosheet/nanocluster crosslinked microstructure.
Porous Nickel Phosphate (p-NiPO)TEMAbundant microporous structures.
Ni₃(PO₄)₂·8H₂O Thin FilmsSEMMorphology varies with film thickness.

Surface-Sensitive Techniques (XPS, LEED, EXAFS) for Surface Chemistry and Electronic States

Understanding the surface composition and the electronic states of the constituent elements is critical, as the surface is often the site of chemical reactions.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of the near-surface region of a material. For porous nickel phosphate, the high-resolution P 2p spectrum can be deconvoluted into two main peaks: a major peak at approximately 133.5 eV, attributed to the P-O bond in the phosphate group, and a smaller peak at around 130.7 eV, corresponding to a Ni-P bond. mdpi.com The O 1s spectrum typically shows peaks that can be assigned to P-O-Ni bonds (around 531.4 eV) and P=O bonds (around 533.0 eV). mdpi.com The Ni 2p spectra of nickel phosphides often exhibit complex shapes with satellite features that can provide information about the electronic structure. unica.itthermofisher.com

Low-Energy Electron Diffraction (LEED) is a technique used to determine the surface structure of single-crystalline materials. There is currently a lack of specific LEED data for this compound in the available scientific literature.

Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic structure, including bond distances and coordination numbers. Studies on hydrated phosphate ions in aqueous solutions using P K-edge EXAFS have determined the P-O bond distance to be approximately 1.53 Å. researchgate.net This technique can be instrumental in elucidating the local environment of phosphorus and nickel atoms in this compound.

Element/RegionBinding Energy (eV)Assignment
P 2p133.5P-O bond in phosphate
P 2p130.7Ni-P bond
O 1s531.4P-O-Ni bond
O 1s533.0P=O bond
Ni 2p₃/₂ (metal)852.6Metallic Nickel
Ni 2p₃/₂ (in NiO)853.7Nickel(II) Oxide
Ni 2p₃/₂ (in Ni(OH)₂)855.6Nickel(II) Hydroxide (B78521)

Spectroscopic Investigations

Spectroscopic techniques that probe the interaction of electromagnetic radiation with this compound provide valuable information about its functional groups and electronic properties.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the vibrational modes of functional groups present in a material. In phosphate-containing compounds, the vibrations of the PO₄ tetrahedron are particularly informative. The vibrational spectra of phosphates can be complex, with bands corresponding to stretching and bending modes of the P-O bonds.

For orthophosphates, the following characteristic vibrational regions are often observed:

P-O-P asymmetric stretching: 700-750 cm⁻¹

P-O symmetric stretching: 930-970 cm⁻¹

O-P-O bending vibrations: 500-650 cm⁻¹

The broader region from 400 to 1400 cm⁻¹ in the FTIR spectrum of phosphate-based materials is typically associated with the various vibrational modes of the PO₄ tetrahedral groups. ekb.eg The presence of hydrogen in this compound will also give rise to characteristic O-H stretching and bending vibrations.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
O-P-O Bending500 - 650
P-O-P Asymmetric Stretching700 - 750
P-O Symmetric Stretching930 - 970
PO₄ Tetrahedral Group Vibrations400 - 1400

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material, which is related to electronic transitions between energy levels. For semiconductor materials, this technique is commonly employed to estimate the optical band gap energy (E_opt). The band gap is a crucial parameter that determines the material's electronic and optical properties.

Porous Structure and Surface Area Analysis

The catalytic and adsorptive properties of this compound are critically dependent on its physical structure, particularly its surface area and porosity. Techniques based on gas physisorption are standard for characterizing these properties.

Brunauer–Emmett–Teller (BET) Surface Area Measurement

The Brunauer–Emmett–Teller (BET) method is a foundational technique for determining the specific surface area of solid materials. anton-paar.comwikipedia.org The analysis involves the physical adsorption of a gas, most commonly nitrogen, onto the material's surface at cryogenic temperatures (typically 77 K). wikipedia.org By measuring the amount of gas adsorbed at various relative pressures, an adsorption isotherm is generated. The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption, allowing for the calculation of the amount of gas required to form a monolayer on the surface. wikipedia.org From this monolayer capacity, the total specific surface area is calculated.

Porous nickel phosphate materials, such as the zeolitic nickel(II) phosphate known as VSB-1, have been characterized using this method. After calcination, VSB-1 exhibits a BET surface area of 82 m²/g. acs.org Another related compound, VSB-5, which has accessible coordinatively unsaturated Ni²⁺ sites, adsorbs significantly more gas, indicating a different surface chemistry and structure. acs.orgnih.gov The specific surface area is a crucial parameter as a higher surface area generally provides more active sites for catalytic reactions or adsorption. mdpi.com

Table 2: BET Surface Area of Selected Porous Nickel Phosphate Materials

Material Adsorbate Gas Specific Surface Area (m²/g) Reference
VSB-1 (calcined)Nitrogen (N₂)82 acs.org
VSB-5Hydrogen (H₂)Adsorbs substantially more than VSB-1, suggesting a higher accessible surface area. nih.gov
Porous Nickel Phosphate (p-NiPO)Nitrogen (N₂)High surface area enhances contact between catalyst and electrolyte. mdpi.com

Nitrogen Adsorption-Desorption Isotherms for Pore Characteristics

Nitrogen adsorption-desorption isotherms provide more detailed information than just the surface area; they are essential for characterizing the porosity of a material, including its pore volume and pore size distribution. The shape of the isotherm and the presence of a hysteresis loop between the adsorption and desorption branches are indicative of the material's pore structure.

According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm shapes correspond to different types of porosity:

Type I isotherms are characteristic of microporous materials (pore width < 2 nm).

Type II isotherms are typical of non-porous or macroporous solids. atomfair.com

Type IV isotherms , which are commonly observed for mesoporous materials (pore width 2-50 nm) like many nickel phosphates, feature a characteristic hysteresis loop. atomfair.com

The shape of the hysteresis loop itself provides further detail about the pore geometry. For example, a Type H3 loop, which does not show limiting adsorption at high relative pressures, is often associated with aggregates of plate-like particles that form slit-shaped pores. The analysis of the isotherm data using models like the Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch to calculate the pore size distribution. researchgate.net For nickel phosphate materials, the presence of a Type IV isotherm with a distinct hysteresis loop indicates a mesoporous structure, which is often beneficial for facilitating the diffusion of reactants and products in catalytic applications. mdpi.com

Table 3: Interpretation of Nitrogen Adsorption Isotherm Features for Porous Materials

Isotherm Type (IUPAC) Hysteresis Loop Type Pore Structure Indicated Relevance to this compound
Type IN/AMicroporousIndicates presence of very small pores, which can offer high surface area. chemrxiv.org
Type IVH1, H2, H3, H4MesoporousCommon for synthesized nickel phosphates; the loop shape reveals pore geometry (e.g., cylindrical, slit-shaped). atomfair.comchemrxiv.org
Type IITypically noneNon-porous or MacroporousSuggests the material lacks significant micro- or mesoporosity. atomfair.com

Theoretical and Computational Approaches in Nickel Hydrogen Phosphate Research

Density Functional Theory (DFT) for Electronic Structure and Catalytic Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of nickel-phosphorus compounds, which are closely related to nickel hydrogen phosphate (B84403), DFT has been instrumental in elucidating their catalytic activities, particularly for the hydrogen evolution reaction (HER).

DFT calculations have been employed to study various crystalline nickel phosphides, such as Ni₃P, Ni₁₂P₅, Ni₂P, Ni₅P₄, NiP, NiP₂, and NiP₃, to understand their structure, bonding, and relative thermodynamic stability. researchgate.net Such studies are foundational for understanding the catalytic behavior of these materials. For instance, in nickel phosphide (B1233454) (Ni₂P), DFT calculations have shown that the presence of phosphorus modifies the electronic properties of nickel, leading to more favorable hydrogen adsorption energies for HER. mdpi.com The catalytic activity of Ni₂P is often attributed to an "ensemble effect," where phosphorus atoms decrease the number of active Ni sites, resulting in moderate bonding with reaction intermediates. mdpi.com

In studies of nickel cobalt phosphate (NiCo–Pi), DFT calculations have demonstrated that adjusting the molar ratio of nickel to cobalt can relocate the d-band center position. rsc.org This, in turn, alters the adsorption energy of the material towards hydrogen intermediates, providing a strategy to optimize catalytic efficiency. rsc.org The unoccupied d-orbitals in NiCo–Pi have been shown to facilitate strong adsorption of atomic hydrogen, a key step in the hydrogen evolution process. rsc.org

While direct DFT studies on the electronic structure of pure nickel hydrogen phosphate are not extensively available in the reviewed literature, the principles derived from nickel phosphides and doped nickel phosphates are highly relevant. These studies consistently highlight the importance of the electronic interplay between nickel, phosphorus, and other elements in determining the material's catalytic mechanism.

Computational Modeling of Reaction Intermediates and Adsorption Energies

Computational modeling, particularly using DFT, is crucial for identifying reaction intermediates and calculating their adsorption energies on catalyst surfaces. This information is key to understanding the reaction pathways of catalytic processes like the hydrogen evolution reaction. For nickel phosphides, a class of materials related to this compound, extensive computational work has been done to model the HER.

The HER in acidic media is understood to proceed via the Volmer, Heyrovsky, or Tafel steps, all of which involve the adsorption of hydrogen intermediates on the catalyst surface. DFT calculations have been used to model these steps on various facets of Ni₂P. rsc.orgrsc.org For example, on the Ni₂P(0001) surface, different terminations like the Ni₃P₂ (pristine) and Ni₃P₂ + 4P (reconstructed) surfaces have been shown to favor different reaction pathways. The pristine surface prefers a Volmer-Volmer-Tafel (VVT) pathway, while the reconstructed surface favors a Volmer-Heyrovsky (VH) pathway. rsc.org

The adsorption free energy of hydrogen (ΔGH) is a key descriptor of HER activity. An ideal catalyst should have a ΔGH value close to zero. DFT calculations have been used to determine ΔGH* on different active sites of various nickel phosphide phases. For instance, in Ni₅P₄ and NiP₂, the P site was found to have an endothermic ΔGH*, suggesting that the Ni site is the primary catalytically active center for HER in these materials. mdpi.com The adsorption energies of hydrogen on different nickel phosphide surfaces have been calculated to be in a range that suggests their potential as efficient HER catalysts.

Hydrogen sorption has also been studied in nanoporous nickel(II) phosphates, where temperature-programmed desorption (TPD) data indicated a strong interaction with hydrogen, suggesting the presence of coordinatively unsaturated Ni²⁺ sites that are accessible to H₂ molecules. nih.gov

Table 1: Calculated Activation Energies for HER Steps on Ni₂P(0001) Surfaces

Surface Termination Reaction Pathway Activation Energy (Ea)
Ni₃P₂ (pristine) Volmer-Volmer-Tafel (VVT) 0.57 eV
Ni₃P₂ + 4P (reconstructed) Volmer-Heyrovsky (VH) 0.60 eV

This table is based on data for nickel phosphide (Ni₂P) as a proxy for this compound. rsc.org

Thermodynamic Stability Analysis (e.g., Pourbaix Diagrams)

Thermodynamic stability analysis is essential for understanding the behavior of materials in different chemical environments. Pourbaix diagrams, which are potential-pH diagrams, are a primary tool for this analysis in aqueous electrochemical systems. wikipedia.org They map the thermodynamically stable phases of a material as a function of electrode potential and pH.

For the nickel-water system, Pourbaix diagrams are used to assess the electrochemical stability of nickel and its various oxides, hydroxides, and oxyhydroxides against corrosion. acs.orgnorthwestern.edu It has been noted that historical Pourbaix diagrams for nickel have inconsistencies with experimental observations, which may be due to inaccurate experimental free energies of formation for complex nickel compounds. acs.org State-of-the-art DFT calculations can provide more accurate free energy values, leading to the construction of more reliable Pourbaix diagrams. acs.org

The general principle of a Pourbaix diagram is to delineate regions of corrosion, passivity, and immunity for a metal in an aqueous environment. wikipedia.org This is crucial for applications where this compound might be used as an electrocatalyst or in batteries, as it determines the material's durability.

Simulation of Ion Transport and Charge Transfer Processes

The simulation of ion transport and charge transfer is critical for understanding the performance of materials in electrochemical devices such as batteries and supercapacitors. Porous nickel phosphate has been identified as a material with efficient pathways for electron transport and catalytic reactions due to its unique Ni-O-P and P-O-P bonds. mdpi.com The hydrophilic nature of the phosphate group can facilitate high ion transfer through hydrogen bonding. mdpi.com

Computational fluid dynamics (CFD) has been used to model nickel-hydrogen batteries, providing insights into reaction currents, pressure changes, temperature profiles, and concentration variations within the cell. nasa.govnasa.gov These models often incorporate multiphase reaction schemes, considering the oxidation and reduction of nickel species. nasa.gov

At a more fundamental level, computational methodologies like molecular dynamics (MD) and kinetic Monte Carlo (kMC) are used to simulate ion transport phenomena. nih.gov Ab initio molecular dynamics, which uses forces calculated from first principles (often DFT), can provide an accurate representation of the potential energy surfaces and the forces acting on atoms, allowing for the simulation of ion migration. nih.gov These simulation techniques are crucial for linking atomic-scale phenomena to the macroscopic functional properties of materials. nih.gov For instance, in lithium-ion battery research, kMC simulations, with parameters derived from DFT calculations, are used to study Li-ion transport across interfaces. dtu.dk

While specific simulations of ion transport and charge transfer in this compound are not extensively documented, the established computational frameworks for other energy materials provide a clear roadmap for how such studies could be conducted. These simulations would be invaluable for optimizing the performance of this compound in applications where ionic and electronic conductivity are key.

Hydrogen Evolution Reaction (HER) Electrocatalysis

Mechanistic Insights into Proton/Water Reduction

The HER on an electrocatalyst surface begins with the initial discharge step, known as the Volmer reaction, where a proton (in acidic media) or a water molecule (in alkaline media) combines with an electron from the catalyst surface to form an adsorbed hydrogen intermediate (H_ads) mdpi.com. Following this, the H_ads can either combine with another H_ads to produce H₂ gas (Tafel reaction) or react with a proton and an electron (Heyrovsky reaction) to form H₂ mdpi.com.

In alkaline media, the initial step of water dissociation is often the rate-limiting step. First-principles density functional theory (DFT) calculations on nickel phosphide (Ni₂P), a material closely related to this compound, have provided significant insights. These studies predicted high activation energy barriers (0.86−1.53 eV) for the dissociation of water on various surfaces of Ni₂P mdpi.com. This suggests that the kinetics for the initial Volmer step are sluggish on unmodified nickel phosphide catalysts in alkaline conditions mdpi.com. Water adsorption on Ni₂P surfaces is an exothermic process, but it is characterized by a negligible transfer of charge to or from the catalyst's surface mdpi.com. The strength of the hydrogen adsorption bond is also critical. DFT calculations found that certain sites on Ni₂P surfaces, such as Ni₃-hollow sites, bind hydrogen atoms too strongly, which can impede the subsequent Tafel or Heyrovsky steps mdpi.com. These mechanistic studies underscore the importance of catalyst design to facilitate water dissociation and optimize hydrogen binding energy for efficient HER.

Impact of Material Composition and Morphology on HER Activity

The catalytic activity of this compound and related materials for HER is profoundly influenced by their chemical composition and physical morphology.

Composition: The specific phase of nickel phosphide has a significant effect on its HER performance. A study comparing monodispersed nanocrystals of Ni₁₂P₅, Ni₂P, and Ni₅P₄ found that Ni₅P₄ exhibited the highest catalytic activity . This superior performance was attributed to a higher positive charge on the nickel atoms and a stronger ensemble effect of phosphorus in the Ni₅P₄ structure, which optimizes the electronic properties for the reaction .

Morphology: Creating a porous, high-surface-area structure is a key strategy for enhancing HER activity. Porous nickel phosphate (p-NiPO) with a distinct nanosheet/nanocluster crosslinked microstructure provides a large surface area and facilitates the diffusion of electrolytes and ions mdpi.comresearchgate.net. This increased surface area exposes more active sites for the catalytic reaction mdpi.comresearchgate.net. For instance, porous nickel metaphosphate (Ni₂P₄O₁₂) has been shown to increase the exposed area of the catalyst, enhancing its electrocatalytic effect and durability mdpi.comresearchgate.net. Similarly, unique one-dimensional (1D) nickel phosphate nanostructures grown directly on a conductive substrate like nickel foam increase the contact between the active material and the current collector, which improves performance mdpi.comresearchgate.net. The shape of the nanocrystals is also a critical factor; spherical Ni₂P nanoparticles, which primarily expose the Ni₂P(001) surface, demonstrate higher HER activity compared to rod-shaped nanoparticles . This indicates that specific crystal facets can have preferential interactions and lower activation barriers for hydrogen adsorption .

The following table summarizes the HER performance of various nickel phosphate and phosphide materials with different morphologies.

ElectrocatalystMorphologySubstrateElectrolyteOverpotential @ 10 mA cm⁻² (mV)Overpotential @ 100 mA cm⁻² (mV)
p-NiPO/TiPorous Nanosheet/NanoclusterTitanium Sheet1.0 M KOH128242
NiPO/NF1D NanopinsNickel FoamAlkaline-- (374 mV @ 250 mA cm⁻²)

Strategies for Enhanced HER Performance (e.g., Synergistic Doping, Hybridization)

To overcome the intrinsic limitations of this compound and related materials, several strategies have been developed to boost their HER performance.

Hybridization with Conductive Materials: A common approach is to hybridize the catalyst with highly conductive materials. Growing nickel phosphate directly on substrates like titanium sheets or nickel foam not only provides good electrical contact but also enhances stability mdpi.com. The use of carbon-based supports is also beneficial for achieving high dispersion of the catalyst particles, which is crucial for maximizing the number of active sites mdpi.com.

Structural and Electronic Modification: Low-temperature phosphorization has been shown to be an effective method to convert nickel hydroxide (B78521) precursors into porous nickel phosphate mdpi.com. This process significantly increases the electrochemically active surface area, leading to enhanced catalytic performance mdpi.com. DFT studies suggest that modifying the surface structure and tuning the electronic properties through strategies like transition metal doping are crucial for achieving facile kinetics for both the Volmer and Heyrovsky/Tafel steps mdpi.com. For example, doping Ni₂P with boron has been demonstrated to create a porous structure and regulate the electronic coordination of the active sites. This promotes the dissociation of water and optimizes the adsorption and desorption of hydrogen atoms, thereby improving HER activity in alkaline media researchgate.net.

Oxygen Evolution Reaction (OER) Electrocatalysis

Understanding OER Pathways and Active Site Formation

Research into nickel(II) phosphate (NPO) as an OER catalyst in alkaline solutions has revealed that the material undergoes significant surface transformation under operating conditions researchgate.net. A key observation is the presence of a prominent and reversible redox reaction that occurs just before the onset of oxygen evolution researchgate.net. This redox activity is associated with the progressive formation of a Ni(OH)₂/NiOOH layer on the surface of the nickel phosphate during potential cycling researchgate.net. This phenomenon is similar to the activation process observed in nickel oxide and hydroxide catalysts, where NiOOH is widely accepted as the true active species for the OER researchgate.net.

During this in-situ activation, the nickel/phosphate stoichiometry on the catalyst surface changes, indicating some loss of phosphate to the alkaline electrolyte researchgate.net. Despite this conversion, the resulting material maintains good and sustained OER performance, which is attributed to the high intrinsic activity of the newly formed NiOOH layer researchgate.net. Therefore, nickel phosphate can be considered a stable and effective pre-catalyst that evolves into the active NiOOH phase under OER conditions. A synergistic effect has also been noted when nickel phosphite is combined with carbon materials like reduced graphene oxide (rGO) and carbon black. This combination improves charge transport and promotes the formation of catalytically active sites on the electrode surface mdpi.com.

Electronic Orbital Effects and Ni-O Bond Engineering for OER Activity

The intrinsic OER activity of nickel-based phosphates is strongly linked to their fundamental electronic structure nih.gov. Nickel phosphates such as Ni₃(PO₄)₂, Ni₂P₂O₇, and Ni₂P₄O₁₂ have demonstrated outstanding OER activity, often superior to conventional nickel oxides (NiO) and phosphides (Ni₂P) nih.gov.

A critical factor influencing this activity is the length of the Ni-O bonds within the crystal structure. A clear correlation has been observed where shorter Ni-O bond lengths are highly beneficial for the OER, leading to lower overpotentials nih.gov. Density functional theory (DFT) calculations have provided a deeper understanding of this phenomenon. The calculations reveal that the favorable electronic orbitals in nickel-based phosphates strengthen the Ni-O bond nih.gov. This strengthening facilitates more energetically favorable adsorption of OER intermediates (like O*) on the nickel active sites compared to NiO nih.gov.

The electronic advantage of phosphates over oxides can be explained by the concept of the d-band center. Compared to NiO, nickel-based phosphates possess higher energy levels of the antibonding states of the 3d-2p hybridized orbitals nih.gov. This upshift in the d-band center for the Ni active sites strengthens the interaction between the catalyst and the OER intermediates, thereby enhancing catalytic activity nih.gov. This electronic tuning makes nickel-based phosphates highly promising OER electrocatalysts and provides a clear guideline for the design of future advanced catalysts .

The table below compares the OER overpotentials for different nickel-based materials.

ElectrocatalystCrystal SystemOER Overpotential (mV)
Ni₃(PO₄)₂MonoclinicLower than NiO and Ni₂P
Ni₂P₂O₇MonoclinicLower than NiO and Ni₂P
Ni₂P₄O₁₂MonoclinicLower than NiO and Ni₂P

Advanced Applications and Functionalization

Catalysis in Other Chemical Transformations (e.g., Hydrolysis of Chemical Hydrides)

The generation of hydrogen through the hydrolysis of chemical hydrides is a significant area of research for chemical hydrogen storage. Nickel-based catalysts, including nickel phosphates, have demonstrated notable efficacy in this process. Specifically, hydrogenphosphate-stabilized nickel(0) nanoclusters have been identified as highly active catalysts for the hydrolysis of sodium borohydride (B1222165), even at room temperature. researchgate.net

This catalytic system is capable of achieving 1,450 total turnovers over a four-hour period before deactivation. researchgate.net The kinetics of this reaction have been studied to understand the influence of catalyst concentration, substrate concentration, and temperature. Research indicates that the hydrolysis of sodium borohydride catalyzed by these nickel(0) nanoclusters is first-order with respect to the catalyst concentration and zero-order with respect to the substrate concentration. researchgate.net A key finding is that the hydrogenphosphate-stabilized nickel(0) nanoclusters exhibit a lower activation energy for this reaction compared to bulk nickel, indicating a more efficient catalytic process. researchgate.net

CatalystReaction Order (Catalyst)Reaction Order (Substrate)Activation Energy (Ea)
Hydrogenphosphate-Stabilized Nickel(0) NanoclustersFirst OrderZero Order54 ± 1 kJ mol⁻¹
Bulk Nickel--73 kJ mol⁻¹

Sensors (e.g., Non-enzymatic Glucose Sensors, pH Sensors)

Nickel phosphate (B84403) compounds have shown significant promise in the development of electrochemical sensors, particularly for non-enzymatic glucose monitoring and pH level detection. These applications leverage the material's excellent electrocatalytic properties and high surface area.

Non-enzymatic Glucose Sensors

Nanostructured nickel phosphate, specifically Ni₃(PO₄)₂·8H₂O nano/microflakes grown on nickel foam, has been successfully employed as an electrocatalyst for non-enzymatic glucose sensing. nih.govresearchgate.net This material exhibits exceptional sensitivity and a very low detection limit. The high performance is attributed to the three-dimensional nanoporous structure, which provides a large number of active sites for the electrochemical oxidation of glucose. nih.govresearchgate.net Non-enzymatic sensors are advantageous as they avoid the stability and cost issues associated with enzyme-based sensors. researchgate.net The development of such sensors is a significant step forward in diabetes monitoring and other biomedical applications. nih.gov

pH Sensors

The same nickel phosphate nano/microflake material (Ni₃(PO₄)₂·8H₂O/NF) has also been demonstrated as an effective electrode for a sweat-based pH sensor. nih.govresearchgate.net The ability to measure pH in bodily fluids like sweat is crucial for wearable health monitoring devices. The electrode is capable of detecting pH values within the typical range of human sweat. nih.govresearchgate.net The development of multifunctional materials that can sense multiple analytes, such as glucose and pH, is a key goal in modern sensor technology. researchgate.net

Sensor TypeMaterialPerformance MetricValue
Non-enzymatic Glucose SensorNi₃(PO₄)₂·8H₂O/NFSensitivity24.39 mA mM⁻¹ cm⁻²
Non-enzymatic Glucose SensorNi₃(PO₄)₂·8H₂O/NFDetection Limit97 nM
pH SensorNi₃(PO₄)₂·8H₂O/NFDetection RangepH 4 to 7

Structure Function Relationships in Nickel Hydrogen Phosphate Systems

Correlations between Crystal Structure, Phase, and Electrochemical/Catalytic Performance

The crystallographic phase of nickel phosphide (B1233454) compounds is a primary determinant of their catalytic efficacy. Different stoichiometric ratios of nickel to phosphorus result in various crystal structures, each exhibiting distinct electronic properties and, consequently, different levels of activity for electrochemical reactions. mdpi.comresearchgate.net

Several phases of nickel phosphide have been investigated for their electrocatalytic performance, including hexagonal Ni₂P, tetragonal Ni₁₂P₅, and hexagonal Ni₅P₄. mdpi.comrsc.orgacs.org Research indicates that the HER activity often follows the order of Ni₅P₄ > Ni₂P > Ni₁₂P₅, suggesting that nickel-poor phosphide phases tend to exhibit higher catalytic activity. mdpi.com For instance, single-phase Ni₅P₄ has demonstrated kinetics comparable to platinum at low current densities. mdpi.com In contrast, the metal-rich Ni₁₂P₅ phase, while being very stable, generally shows lower electrocatalytic activity for hydrogen production compared to Ni₂P. rsc.org

The specific crystal facets exposed on the surface of the catalyst also play a crucial role. Theoretical and experimental studies have shown that certain crystallographic planes can be more active than others. For example, the (001) crystal planes of hexagonal Ni₂P are predicted to have higher HER activity, and materials synthesized to preferentially expose these facets have shown enhanced performance. mdpi.commdpi.com The arrangement and coordination of Ni and P atoms on these specific surfaces can create more favorable active sites for hydrogen adsorption and desorption, which are key steps in the HER process. mdpi.com

The electrochemical performance of different nickel phosphide phases is often evaluated based on key metrics such as the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) and the Tafel slope, which provides insight into the reaction mechanism. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

Table 1: Electrochemical Performance of Different Nickel Phosphide Phases for HER This table is interactive. Click on the headers to sort the data.

Phase Crystal System Overpotential (mV) at 10 mA/cm² Tafel Slope (mV/dec) Reference
Ni₅P₄ Hexagonal 64 64 mdpi.com
Ni₂P Hexagonal 130 46 mdpi.com
Ni₁₂P₅ Tetragonal 129 56 mdpi.com
Ni-P 300 (Ni₂P/Ni₃P) - ~65 ~44 researchgate.netnih.gov
NiP₂ Monoclinic - (Predicted highest activity) - mdpi.com

Note: Performance metrics can vary significantly based on synthesis methods, substrate, and testing conditions.

Influence of Elemental Composition (e.g., Ni:P ratio, Bimetallic Doping) on Activity and Stability

The elemental composition, particularly the ratio of nickel to phosphorus, is a critical factor that governs the phase formation and, consequently, the catalytic properties of the material. mdpi.com As noted, a higher phosphorus content tends to lead to more active phases like Ni₅P₄. mdpi.com Increasing the phosphorus content in nickel-based phosphides has been shown to enhance corrosion resistance in acidic media, a crucial property for catalyst stability. rsc.org However, there is a complex relationship between activity and stability; for example, while Ni₂P is highly active, it can exhibit current decay over time, whereas the less active Ni₁₂P₅ phase demonstrates greater stability. rsc.org The coexistence of multiple phases, such as a mixture of Ni₂P and Ni₅P₄, can sometimes lead to synergistic effects, resulting in enhanced stability and activity. mdpi.com

Bimetallic doping, the introduction of a second transition metal into the nickel phosphide structure, is a powerful strategy to further tune the electronic structure and enhance catalytic performance. Incorporating metals like cobalt (Co), iron (Fe), or molybdenum (Mo) can modify the hydrogen binding energy, improve electrical conductivity, and create more active catalytic sites. nih.govnih.gov

Table 2: Effect of Composition on Catalyst Properties This table is interactive. You can filter the data by entering keywords in the search box.

Composition Key Finding Effect on Activity Effect on Stability Reference
High P content (e.g., Ni₅P₄) Ni-poor phases are often more active. Increased HER activity Improved corrosion resistance rsc.orgmdpi.com
Low P content (e.g., Ni₁₂P₅) Metal-rich phases are less active. Lower HER activity High operational stability rsc.org
NiCoP Optimal phosphate-to-phosphide ratio is critical. Exceptional HER performance (low overpotential) Excellent durability (5000+ cycles) researchgate.net
MoNi₄ Bimetallic alloy effect. Higher exchange current density than Pt/C Very stable operation nih.gov
NiCoFeOxHy Collaborative effect of trimetallic doping. Outstanding OER activity Robust long-term stability nih.gov

Impact of Morphology and Surface Area on Reaction Kinetics and Ion Transport

The physical form—or morphology—of the catalyst material has a profound impact on its performance, independent of its crystal structure or composition. High surface area is a key objective in catalyst synthesis, as it directly correlates with the number of exposed active sites available for the electrochemical reaction. mdpi.comnih.gov

Catalysts with intricate, three-dimensional structures such as porous networks, nanosheets, or cross-linked nanoclusters provide a large surface area for the electrolyte to contact the catalyst. mdpi.com This enhanced interface facilitates efficient charge transfer and mass transport, allowing reactants to reach active sites and products to diffuse away more easily, thereby improving reaction kinetics. mdpi.commdpi.com For example, porous nickel phosphate (B84403) materials with a high surface area enhance the diffusion of electrolytes and ions, which boosts electrocatalytic activity. mdpi.com

The development of a significant surface area can be achieved through various synthesis techniques. An electroless plating method followed by chemical etching can produce nanoporous nickel with a high specific surface area (e.g., 120.5 m²/g), which is desirable for applications like hydrogen storage. nih.gov Similarly, coatings with a developed surface area can promote hydrogen evolution. researchgate.net

Emerging Challenges and Future Research Directions for Nickel Hydrogen Phosphate

While nickel hydrogen phosphate (B84403) and its related phosphide (B1233454) compounds have demonstrated significant promise in various electrochemical applications, several challenges must be addressed to facilitate their widespread implementation. Future research will be critical in overcoming these hurdles and unlocking the full potential of these materials. Key areas of focus include enhancing long-term durability, developing scalable and cost-effective synthesis methods, gaining a deeper mechanistic understanding through advanced characterization techniques, and integrating these materials into sustainable energy systems.

Q & A

Q. What synthesis methods are effective for preparing nickel hydrogen phosphate thin films, and how do they influence crystallinity?

this compound thin films can be synthesized via the sol-gel spin coating method , which facilitates controlled growth and homogeneous nanostructure formation. For example, tungsten-doped cadmium zinc phosphate films prepared using this method exhibited monoclinic structures with sharp XRD peaks at 2θ = 29° and 30.8°, indicating high crystallinity . Alternatively, precipitation methods involve adding disodium hydrogen phosphate (Na₂HPO₄) to nickel salt solutions, yielding hydrated nickel phosphate as a pale green precipitate . The choice of method impacts porosity, doping efficiency, and optical properties.

Q. How can researchers characterize the crystal structure and morphology of this compound?

  • XRD analysis identifies phase purity and crystallographic orientation (e.g., monoclinic vs. hexagonal phases) .
  • SEM/TEM reveals surface morphology, such as nanoporous or nanocluster structures, which are critical for catalytic or electronic applications .
  • Optical absorption spectroscopy determines energy bandgaps (e.g., direct/indirect gaps of 3.77 eV and 4.14 eV in doped films) .

Q. What analytical techniques are recommended for quantifying nickel and phosphorus content in this compound?

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma–Atomic Emission Spectroscopy (ICP-AES) provides precise measurements of nickel content .
  • Phosphomolybdate spectrophotometry or ion chromatography quantifies phosphate ions .

Advanced Research Questions

Q. How can researchers reconcile contradictions in electronic properties when this compound is doped with transition metals (e.g., W vs. Cd/Zn)?

Doping with transition metals alters charge transport mechanisms. For instance, tungsten-doped cadmium zinc phosphate/p-Si diodes exhibited higher ideality factors compared to nickel-doped analogs, despite similar barrier heights. To resolve such contradictions:

  • Compare density functional theory (DFT) simulations with experimental current-voltage (I-V) data to model electronic band structures.
  • Analyze dopant valency (e.g., W⁴⁺ vs. Ni²⁺) and coordination environments using X-ray photoelectron spectroscopy (XPS) .

Q. What strategies optimize this compound synthesis for hydrogen evolution reaction (HER) catalysis?

  • Adjust sol-gel parameters (e.g., pH, annealing temperature) to enhance active sites and reduce charge-transfer resistance .
  • Incorporate phosphide phases (e.g., Ni₂P) via controlled reduction of nickel phosphate precursors, which improves HER activity .
  • Use electrochemical impedance spectroscopy (EIS) to evaluate interfacial kinetics and stability under operational conditions .

Q. How do phosphate host environments influence the valence states of nickel in hydrogen phosphate complexes?

Q. What experimental precautions are necessary to avoid contamination in this compound synthesis?

  • Avoid phosphate buffer contamination by using ultrapure water (e.g., Milli-Q systems) and inert atmospheres during precipitation .
  • Monitor nickel precipitate formation in cooling systems using greengas traps , as observed in thermal control systems contaminated with nickel phosphates .

Methodological Resources

Q. How to design a protocol for testing this compound’s stability under varying pH conditions?

  • Prepare phosphate-buffered solutions (pH 4–10) and incubate samples at controlled temperatures.
  • Use inductively coupled plasma–mass spectrometry (ICP-MS) to measure nickel leaching rates over time .

Q. What computational tools are suitable for modeling this compound’s electronic properties?

  • VASP or Gaussian software for DFT calculations of band structures and defect formation energies.
  • Materials Studio for simulating doping effects on charge carrier mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.